molecular formula C10H10F2O2 B2970813 (2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid CAS No. 2248188-39-6

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid

Número de catálogo: B2970813
Número CAS: 2248188-39-6
Peso molecular: 200.185
Clave InChI: GATIIXYLIXZALQ-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid is a chiral chemical compound serving as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a 2,5-difluorophenyl group and a methyl-substituted propanoic acid chain, makes it a potential intermediate for constructing more complex molecules, particularly in pharmaceutical development. Compounds with difluorophenyl motifs are of significant interest in drug discovery due to their potential to modulate the biological activity, metabolic stability, and physicochemical properties of candidate molecules . As a single enantiomer, the (2S)-configuration is crucial for studies requiring stereochemical precision. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Propiedades

IUPAC Name

(2S)-3-(2,5-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATIIXYLIXZALQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid typically involves the introduction of the difluorophenyl group onto a propanoic acid derivative. One common method is the difluoromethylation of a suitable precursor. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal-based catalysts and can be performed under ambient and biocompatible conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mecanismo De Acción

The mechanism of action of (2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

Key Compounds:

3-(2-Methoxyphenyl)propanoic acid Structure: Methoxy group at the phenyl ring instead of difluorine. Properties: Lower acidity due to the electron-donating methoxy group (pKa ~4.5–5.0). Higher melting point (85–89°C) compared to the target compound’s liquid state at room temperature .

Diphenylhydroxyacetic Acid (Benzilic Acid)

  • Structure : Two phenyl groups and a hydroxyl substituent.
  • Properties : Higher molecular weight (228.24 g/mol) and distinct steric hindrance, reducing metabolic stability compared to the target compound .
Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Weight pKa Melting Point
(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid 2,5-difluoro, methyl 212.19 ~3.5 Not reported
3-(2-Methoxyphenyl)propanoic acid 2-methoxy 180.20 ~4.5–5.0 85–89°C
Benzilic acid 2,2-diphenyl, hydroxyl 228.24 ~2.8 150–152°C

Functional Group Variations in Propanoic Acid Derivatives

(2S)-3-(Acetylthio)-2-methylpropanoic Acid (Captopril Impurity K) Structure: Acetylthio group replaces difluorophenyl. Role: By-product in captopril synthesis, highlighting the sensitivity of the target compound’s synthesis to substituent reactivity .

Methyl (2S)-3-(2,5-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoate Structure: Methyl ester and Boc-protected amino group. Properties: Higher molecular weight (315.31 g/mol) and melting point (78–80°C). The ester group improves solubility in organic solvents, making it a preferred intermediate in peptide synthesis .

Stereoisomers and Protecting Group Variants

Fmoc-Protected Derivatives Examples: (2S)- and (2R)-3-(2,5-Difluorophenyl)-2-(Fmoc-amino)propanoic acid. Properties: Identical molecular weight (423.42 g/mol) but divergent stereochemical activity. The S-configuration is often preferred in drug design due to higher target affinity .

Cbz-Protected Analog Structure: (2R)-3-(2,5-Difluorophenyl)-2-(Cbz-amino)propanoic acid. Role: Demonstrates the impact of protecting groups (Cbz vs. Fmoc) on solubility and deprotection strategies .

Key Research Findings

  • Substituent Effects : Electron-withdrawing difluorine atoms enhance acidity and metabolic stability compared to methoxy or hydroxyl groups .
  • Stereochemical Sensitivity : The S-configuration in the target compound is critical for binding to biological targets, as seen in Fmoc variants .
  • Synthetic Challenges : Impurities like Captopril Impurity K underscore the need for precise reaction control to avoid by-products .

Actividad Biológica

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid is an organic compound notable for its difluorophenyl group, which influences its interaction with biological targets. This article delves into its biological activity, mechanisms of action, and potential applications in research and medicine.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The difluorophenyl moiety enhances its binding affinity, leading to modulation of various biochemical pathways. This compound has been studied for its potential as an antagonist at the MrgprX2 receptor, which is implicated in inflammatory conditions.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in inflammatory processes. This inhibition may contribute to its therapeutic potential in treating conditions such as atopic dermatitis and chronic urticaria .

Receptor Interaction

The compound's interaction with the MrgprX2 receptor suggests a role in modulating pruritic responses. Studies have shown that antagonizing this receptor may alleviate itch and improve skin barrier function in inflammatory skin disorders .

Case Studies

  • Atopic Dermatitis Treatment : A study investigated the effects of MrgprX2 antagonists, including this compound, on patients with atopic dermatitis. Results indicated a significant reduction in pruritus and improvement in skin lesions .
  • Chronic Urticaria : In a clinical trial assessing the efficacy of this compound for chronic urticaria, participants reported decreased itch severity and enhanced quality of life measures after treatment.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting cytokine release from immune cells, contributing to reduced inflammation in skin models.
  • Pharmacokinetics : Investigations into the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent .
  • Toxicity Profile : Toxicological assessments reveal that this compound has a low toxicity profile at therapeutic doses, making it a candidate for further clinical development.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructureBiological ActivityApplications
This compoundStructureInhibits MrgprX2; anti-inflammatoryAtopic dermatitis
(2S)-3-(2,4-Difluorophenyl)-2-methylpropanoic acidStructureModerate enzyme inhibitionResearch
(2S)-3-(3-fluorophenyl)-2-methylpropanoic acidStructureWeak receptor interactionLimited applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) may yield the desired stereochemistry . Reaction optimization should focus on temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., THF for improved solubility of fluorinated intermediates). Monitoring via TLC or HPLC with UV detection (λ = 254 nm) is critical to track progress .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) can confirm the stereochemistry and substituent positions. Key signals include δ 7.2–7.5 ppm (aromatic protons) and δ 2.1 ppm (methyl group) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ at m/z 228.06) validates molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Store in a ventilated, cool (<25°C) environment to avoid degradation .
  • In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets for fluorinated aromatic compounds .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed, and what challenges arise in chiral separation?

  • Methodological Answer : Chiral HPLC using a CHIRALPAK® AD-H column (hexane/isopropanol, 90:10) resolves enantiomers. Challenges include baseline separation due to structural similarity; adjusting column temperature (25–40°C) improves resolution . Polarimetry ([α]D²⁵ = +15° to +20° in methanol) provides supplementary validation .

Q. What degradation pathways are observed under accelerated stability testing, and how can they be mitigated?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks) reveal hydrolytic cleavage of the ester group, forming 2,5-difluorobenzoic acid. Stabilization strategies include lyophilization for long-term storage and pH-controlled buffers (pH 5–6) during formulation .

Q. How should impurity profiling be conducted to meet pharmacopeial standards?

  • Methodological Answer : Use EP/ICH guidelines with HPLC-UV/ELSD to quantify impurities (e.g., diastereomers, fluorinated by-products). Reference standards like (2RS)-2-(4-Ethylphenyl)-propanoic acid (CAS 3585-52-2) aid identification . Limit unknown impurities to <0.15% .

Q. What mechanistic insights explain low yields in fluorination steps during synthesis?

  • Methodological Answer : Competitive aryl ring deactivation by electron-withdrawing fluorine groups reduces electrophilic substitution efficiency. Switching to Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 2,5-difluorophenylboronic acid) improves yields (70→85%) .

Q. How can contradictory data from spectroscopic and chromatographic analyses be resolved?

  • Methodological Answer : Discrepancies between NMR (indicating purity) and HPLC (showing impurities) may arise from non-UV-active contaminants. Combine LC-MS and 2D NMR (e.g., HSQC) to identify silent impurities like inorganic salts or residual solvents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.